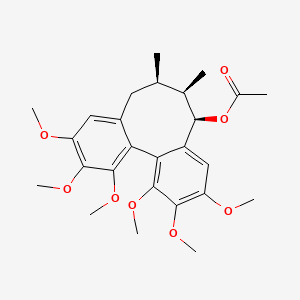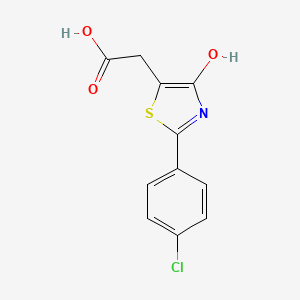
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group, a methoxy group, and a methyl group
准备方法
The synthesis of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxy-4-methylcyclohexane with iodomethane in the presence of a strong base such as sodium hydride. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The iodomethylation process introduces the iodomethyl group to the cyclohexane ring, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under mild conditions with the use of appropriate solvents and catalysts.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with different substituents. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, nucleophilic substitution with hydroxide ions can yield 1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane.
科学研究应用
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, the compound can be used to study the effects of iodomethyl groups on biological systems. It may serve as a precursor for radiolabeled compounds used in imaging studies.
Medicine: The compound’s derivatives may have potential therapeutic applications. For instance, modifications of the structure could lead to the development of new pharmaceuticals with specific biological activities.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties.
作用机制
The mechanism of action of 1-(Iodomethyl)-1-methoxy-4-methylcyclohexane involves its interaction with molecular targets through its functional groups. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the introduction of different functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
The pathways involved in the compound’s effects depend on the specific reactions it undergoes. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
1-(Iodomethyl)-1-methoxy-4-methylcyclohexane can be compared with other similar compounds, such as:
1-(Bromomethyl)-1-methoxy-4-methylcyclohexane: Similar in structure but with a bromomethyl group instead of an iodomethyl group. The bromine atom is less reactive than iodine, leading to different reactivity and applications.
1-(Chloromethyl)-1-methoxy-4-methylcyclohexane: Contains a chloromethyl group, which is even less reactive than the bromomethyl group. This compound may have different uses in synthesis and industry.
1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane: Formed by the substitution of the iodomethyl group with a hydroxyl group
The uniqueness of this compound lies in its high reactivity due to the presence of the iodomethyl group, making it a versatile intermediate in various chemical reactions and applications.
属性
分子式 |
C9H17IO |
|---|---|
分子量 |
268.13 g/mol |
IUPAC 名称 |
1-(iodomethyl)-1-methoxy-4-methylcyclohexane |
InChI |
InChI=1S/C9H17IO/c1-8-3-5-9(7-10,11-2)6-4-8/h8H,3-7H2,1-2H3 |
InChI 键 |
IGRBNBBTUAHMOD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CI)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)


![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)




![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)

